![molecular formula C5H7N3O2S B2458075 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid CAS No. 125907-88-2](/img/structure/B2458075.png)
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid
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Overview
Description
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid contains a total of 18 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 amidine derivative, 1 N hydrazine, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For example, carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate either under microwave or conventional heating resulted in S-alkylation, forming the uncyclic product .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
- Findings : The presence of 3,4,5-trimethoxyphenyl groups in the compound structures led to the highest cancer cell growth inhibition (up to 60.70% at 50 μM) .
- Results : These compounds exhibited moderate to high levels of antioxidant capacity, with one compound (4a) showing a free radical scavenging capacity of 75% at 50 μM .
- Functionalization : These SAMs, terminated with carboxylic acids, can be further modified to introduce complex end groups (e.g., enzymes) for biosensor applications .
- Biological Activity : These derivatives exhibit effective biological activity, making them valuable for diverse applications .
Antiproliferative Activity Against Cancer Cells
Antioxidant Properties
Surface-Enhanced Raman Scattering (SERS) Probes
Hydrophilic Self-Assembled Monolayers (SAMs)
Bioactive Heterocyclic Compounds
Potential Drug Development
Safety and Hazards
The safety of 1,2,4-triazole derivatives has been evaluated in several studies . For instance, the cytotoxic activities of certain derivatives were evaluated against three human cancer cell lines, and most of the synthesized compounds were found to have proper selectivity against normal and cytotoxic cancerous cell lines .
Future Directions
The future directions in the study of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms like the 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative activity against cancer cells .
Mode of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can inhibit cancer cell growth . The size and position of the alkoxy group significantly influence the antiproliferative activity .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antioxidant activity .
Pharmacokinetics
It’s known that similar compounds, such as 1,2,4-triazole derivatives, are soluble in water , which could potentially impact their bioavailability.
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative and antioxidant activities .
Action Environment
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can form novel luminescent polymers with cadmium (ii) salts , suggesting that the presence of certain metal ions could potentially influence their action.
properties
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIKKUNSIUPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=S)NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid |
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